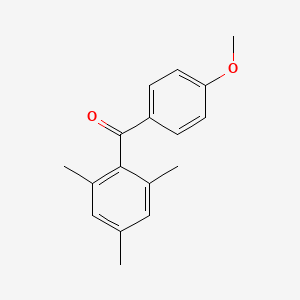
(4-Methoxyphenyl)(2,4,6-trimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesityl(4-methoxyphenyl)methanone is an organic compound characterized by the presence of a mesityl group (1,3,5-trimethylphenyl) and a 4-methoxyphenyl group attached to a central methanone (carbonyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of mesityl(4-methoxyphenyl)methanone typically involves the use of Suzuki–Miyaura coupling reactions. This method employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. For instance, a common synthetic route involves the reaction of bis(3-bromo-4-methoxyphenyl)methanone with phenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Mesityl(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Mesityl(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of mesityl(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. For example, its potential anti-inflammatory effects may be due to the inhibition of key enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
(4-methoxyphenyl)(4-phenyl-3-quinolinyl)methanone: This compound shares the 4-methoxyphenyl group but differs in the presence of a quinoline moiety.
(4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone: Another similar compound that includes an indole group instead of a mesityl group.
Uniqueness: Mesityl(4-methoxyphenyl)methanone is unique due to the presence of both mesityl and 4-methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Número CAS |
1150-51-2 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C17H18O2/c1-11-9-12(2)16(13(3)10-11)17(18)14-5-7-15(19-4)8-6-14/h5-10H,1-4H3 |
Clave InChI |
SXDMORWHYKRYMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11971268.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971272.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11971285.png)
![Isopropyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11971287.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971309.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971310.png)
![1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11971321.png)
![Ethyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11971324.png)
![2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11971332.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11971339.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11971353.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971357.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11971358.png)
